molecular formula C16H31NO B3036524 Obscuraminol C CAS No. 350484-95-6

Obscuraminol C

Cat. No.: B3036524
CAS No.: 350484-95-6
M. Wt: 253.42 g/mol
InChI Key: PKCDBAJESFUNQJ-UHFFFAOYSA-N
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Description

Obscuraminol C is a compound with the molecular formula C16H31NO . It is classified as a sphingoid base analog under the lipid maps classification .


Molecular Structure Analysis

The IUPAC name for this compound is (2S,3R,11E)-2-aminohexadeca-11,15-dien-3-ol . The compound has two defined atom stereocenters and one defined bond stereocenter . The canonical SMILES representation is CC(C(CCCCCCCC=CCCC=C)O)N .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 253.42 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 12 . The exact mass is 253.240564612 g/mol . The topological polar surface area is 46.2 Ų .

Scientific Research Applications

Discovery and Structure

Obscuraminol C, along with its related compounds Obscuraminols A-F, was discovered in the ascidian Pseudodistoma obscurum. These compounds are unsaturated 2-amino-3-ol compounds, with their structures established through spectroscopic analysis and other methods (Garrido et al., 2001).

Synthesis

The first synthesis of Obscuraminol A, a related compound, was achieved through an anti- and enantioselective organocatalyzed Henry reaction. This synthesis confirmed the reported structure of Obscuraminol A, which is crucial for understanding its properties and potential applications (Filippova et al., 2016).

Biomedical Research Applications

While direct studies on this compound were not found, related research provides insight into potential applications. For instance, functional computed tomography (CT) in oncology, involving physiological parameters that reflect tumour vasculature, could be an area where compounds like this compound might find application in imaging or treatment (Miles, 2002). Additionally, the field of transcranial direct current stimulation (tDCS) in neuroscience research, focusing on enhancing vigilance/attention and supporting learning, may benefit from the neuroactive properties of such compounds (Giordano et al., 2017).

Properties

IUPAC Name

2-aminohexadeca-11,15-dien-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15(2)17/h3,6-7,15-16,18H,1,4-5,8-14,17H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCDBAJESFUNQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CCCCCCCC=CCCC=C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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